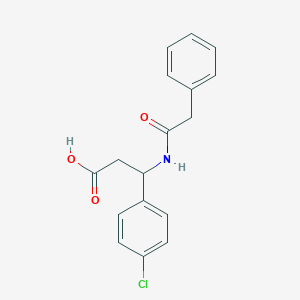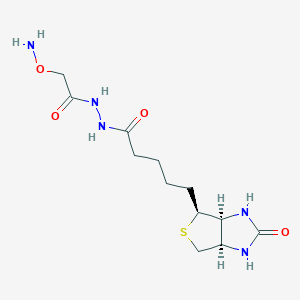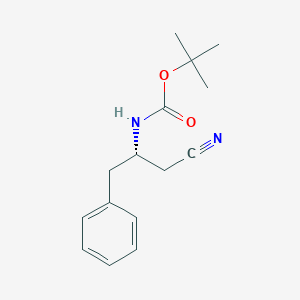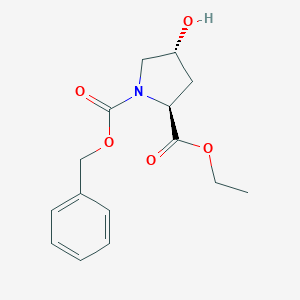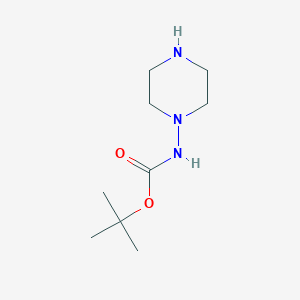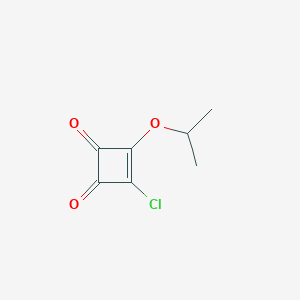![molecular formula C30H21NS3 B169270 Tris[4-(2-thienyl)phenyl]amine CAS No. 142807-63-4](/img/structure/B169270.png)
Tris[4-(2-thienyl)phenyl]amine
概要
説明
Tris[4-(2-thienyl)phenyl]amine is an isotropic organic semiconductor used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). It is soluble in a variety of organic solvents and can be used in the fabrication of heterojunction solar cells .
Synthesis Analysis
The synthesis of Tris[4-(2-thienyl)phenyl]amine-based conjugated microporous polymers has been achieved through direct arylation polymerization . Another method involves a two-flask synthesis from triphenylamine, which is more efficient and yields higher results than the direct one-flask threefold Vilsmeier-Haack formylation .
Molecular Structure Analysis
The molecular structure of Tris[4-(2-thienyl)phenyl]amine has been analyzed using various techniques such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, and molecular electrostatic potential surface .
Chemical Reactions Analysis
Tris[4-(2-thienyl)phenyl]amine-containing copolymers have been deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The copolymers exhibit distinct electrochromic properties .
Physical And Chemical Properties Analysis
Tris[4-(2-thienyl)phenyl]amine exhibits a normal dispersion behavior in the visible region. It is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to its appropriate properties .
科学的研究の応用
High-Contrast Electrochromic Devices
- Scientific Field: Material Science
- Application Summary: Tris[4-(2-thienyl)phenyl]amine-containing copolymers are used as promising anodic layers in high-contrast electrochromic devices .
- Methods of Application: These copolymers were deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The color changes of the films were investigated using spectroelectrochemical characterizations .
- Results: The P(TTPA-co-DIT) film displayed more color changes than the P(TTPA-co-BDTA) film . The maximum coloration efficiency (η) of P(TTPA-co-DIT) and P(TTPA-co-BDTA) films were calculated to be 181.9 cm²·C⁻¹ at 1042 nm and 217.8 cm²·C⁻¹ at 1096 nm, respectively .
OLEDs and Organic Solar Cells
- Scientific Field: Optoelectronics
- Application Summary: Tris[4-(2-thienyl)phenyl]amine finds application in organic light-emitting diodes (OLEDs) and organic solar cells .
- Methods of Application: The specific methods of application in OLEDs and organic solar cells are not provided in the source .
- Results: The specific results or outcomes obtained in OLEDs and organic solar cells are not provided in the source .
Covalent Organic Frameworks (COFs)
- Scientific Field: Material Science
- Application Summary: Tris[4-(2-thienyl)phenyl]amine is used in covalent organic frameworks (COFs) .
- Methods of Application: The specific methods of application in COFs are not provided in the source .
- Results: The specific results or outcomes obtained in COFs are not provided in the source .
将来の方向性
特性
IUPAC Name |
4-thiophen-2-yl-N,N-bis(4-thiophen-2-ylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NS3/c1-4-28(32-19-1)22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)29-5-2-20-33-29)27-17-11-24(12-18-27)30-6-3-21-34-30/h1-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPFPUHRRPAXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CS4)C5=CC=C(C=C5)C6=CC=CS6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
142807-64-5 | |
| Record name | Benzenamine, 4-(2-thienyl)-N,N-bis[4-(2-thienyl)phenyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142807-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00571346 | |
| Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[4-(2-thienyl)phenyl]amine | |
CAS RN |
142807-63-4 | |
| Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


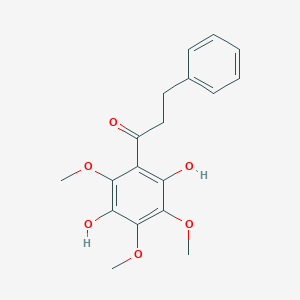

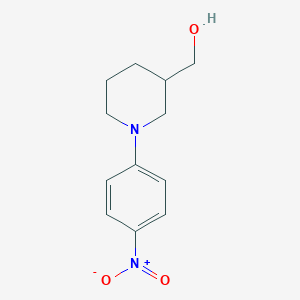
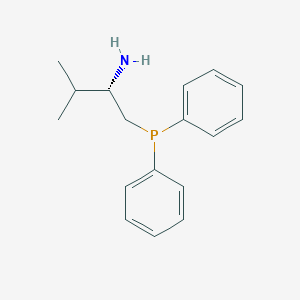
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
